molecular formula C18H17N3O5 B11107008 N'-[(1E,2Z)-3-hydroxy-3-(4-methoxyphenyl)prop-2-en-1-ylidene]-2-(4-nitrophenyl)acetohydrazide

N'-[(1E,2Z)-3-hydroxy-3-(4-methoxyphenyl)prop-2-en-1-ylidene]-2-(4-nitrophenyl)acetohydrazide

Cat. No.: B11107008
M. Wt: 355.3 g/mol
InChI Key: FUOQZUNBJKPOLY-KHPPLWFESA-N
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Description

N’-[(1E,2Z)-3-hydroxy-3-(4-methoxyphenyl)prop-2-en-1-ylidene]-2-(4-nitrophenyl)acetohydrazide is a complex organic compound characterized by its unique structural features. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E,2Z)-3-hydroxy-3-(4-methoxyphenyl)prop-2-en-1-ylidene]-2-(4-nitrophenyl)acetohydrazide typically involves a multi-step process. The initial step often includes the condensation of 4-methoxybenzaldehyde with 3-hydroxyprop-2-en-1-one under basic conditions to form the intermediate. This intermediate is then reacted with 4-nitrophenylhydrazine in the presence of an acid catalyst to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E,2Z)-3-hydroxy-3-(4-methoxyphenyl)prop-2-en-1-ylidene]-2-(4-nitrophenyl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, often requiring a catalyst or specific reaction conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(1E,2Z)-3-hydroxy-3-(4-methoxyphenyl)prop-2-en-1-ylidene]-2-(4-nitrophenyl)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

Mechanism of Action

The mechanism of action of N’-[(1E,2Z)-3-hydroxy-3-(4-methoxyphenyl)prop-2-en-1-ylidene]-2-(4-nitrophenyl)acetohydrazide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(1E,2Z)-3-hydroxy-3-(4-methoxyphenyl)prop-2-en-1-ylidene]-2-(4-nitrophenyl)acetohydrazide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C18H17N3O5

Molecular Weight

355.3 g/mol

IUPAC Name

N'-[(Z)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]-2-(4-nitrophenyl)acetohydrazide

InChI

InChI=1S/C18H17N3O5/c1-26-16-8-4-14(5-9-16)17(22)10-11-19-20-18(23)12-13-2-6-15(7-3-13)21(24)25/h2-11,19H,12H2,1H3,(H,20,23)/b11-10-

InChI Key

FUOQZUNBJKPOLY-KHPPLWFESA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C\NNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CNNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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